molecular formula C10H7Cl3N2O2 B14466479 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione CAS No. 65954-46-3

1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione

Katalognummer: B14466479
CAS-Nummer: 65954-46-3
Molekulargewicht: 293.5 g/mol
InChI-Schlüssel: HYJVOQGTKPAAPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the imidazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems might be employed to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidine oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Chloromethyl)-3-phenylimidazolidine-2,4-dione: Lacks the dichloro substitution on the phenyl ring.

    1-(Bromomethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65954-46-3

Molekularformel

C10H7Cl3N2O2

Molekulargewicht

293.5 g/mol

IUPAC-Name

1-(chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H7Cl3N2O2/c11-5-14-4-9(16)15(10(14)17)8-2-6(12)1-7(13)3-8/h1-3H,4-5H2

InChI-Schlüssel

HYJVOQGTKPAAPK-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=O)N1CCl)C2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.